molecular formula C14H23NO2 B2616887 4-(1-Adamantyl)-4-aminobutanoic acid CAS No. 933721-54-1

4-(1-Adamantyl)-4-aminobutanoic acid

Cat. No. B2616887
CAS RN: 933721-54-1
M. Wt: 237.343
InChI Key: DDXURTFOYAJBFN-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-4-aminobutanoic acid is a derivative of adamantane, a class of polycyclic hydrocarbons with unique physical and chemical properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yielded the corresponding thiosemicarbazones .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Scientific Research Applications

ADCA is used in a variety of scientific applications, including organic synthesis, drug development, and medicinal chemistry. It is used to synthesize chiral compounds, which are essential for the development of new drugs. ADCA is also useful for the synthesis of peptide analogues, which can be used to study the structure and function of proteins. In addition, it has been used to synthesize β-amino acids and their derivatives, which are important for the study of enzyme catalysis and drug design.

Advantages and Limitations for Lab Experiments

ADCA is advantageous for laboratory experiments due to its stability and low cost. It is also easy to synthesize, and does not require the use of highly toxic reagents. However, it is limited by its chirality, as it can only be used to synthesize chiral compounds. In addition, it is not suitable for use in large-scale synthesis due to its low solubility in common organic solvents.

Future Directions

There are a number of potential future directions for the use of ADCA. It could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. It could also be used to synthesize peptide analogues and β-amino acids, which could be used to study the structure and function of proteins. In addition, it could be used to develop new chiral compounds for use in drug development and medicinal chemistry. Finally, it could be used to study the mechanism of action of AChE inhibitors, which could lead to the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

ADCA is synthesized via a palladium-catalyzed cross-coupling reaction between 1-bromoadamantane and 4-aminobutanoic acid. This reaction is initiated by the formation of an organopalladium intermediate, which is then followed by an oxidative addition of the bromine atom to the palladium center. The product is then formed by an elimination of the bromide anion, resulting in the formation of the desired carboxylic acid. This method is advantageous due to its low cost and the fact that it does not require the use of highly toxic reagents.

Safety and Hazards

While the specific safety data sheet for 4-(1-Adamantyl)-4-aminobutanoic acid is not available, it’s important to handle all chemicals with care. For example, 1-Adamantyl methyl ketone, another adamantane derivative, is classified as harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

4-(1-adamantyl)-4-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXURTFOYAJBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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